N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide
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Overview
Description
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a cycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the coupling of the piperidine derivative with cycloheptylethanediamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide involves its interaction with specific molecular targets. The piperidine ring and benzenesulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide
- N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide
Uniqueness
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide is unique due to the presence of the cycloheptane moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cycloheptyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c26-21(22(27)24-18-10-4-1-2-5-11-18)23-16-15-19-12-8-9-17-25(19)30(28,29)20-13-6-3-7-14-20/h3,6-7,13-14,18-19H,1-2,4-5,8-12,15-17H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYFVZVXQVLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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